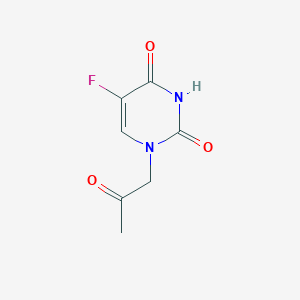

5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione

Description

5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom and the oxopropyl group in its structure imparts unique chemical properties that can be exploited in different chemical reactions and applications.

Properties

IUPAC Name |

5-fluoro-1-(2-oxopropyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-4(11)2-10-3-5(8)6(12)9-7(10)13/h3H,2H2,1H3,(H,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQAIMCHSQGJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=C(C(=O)NC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439207 | |

| Record name | 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72975-34-9 | |

| Record name | 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct N1-Alkylation with 2-Oxopropylating Agents

A plausible route involves reacting 5-fluorouracil (5-FU) with a 2-oxopropyl electrophile under basic conditions:

Procedure

-

Dissolve 5-FU (130.08 g/mol, 1 eq) in anhydrous DMF under N₂.

-

Add K₂CO₃ (2.5 eq) and heat to 60°C.

-

Slowly add 3-bromo-2-butanone (1.2 eq) over 1 h.

-

Stir for 12 h at 80°C.

-

Quench with ice-water, extract with EtOAc, and purify via silica chromatography.

Key Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 80°C |

| Base | K₂CO₃ |

| Solvent | DMF |

| Reaction Time | 12 h |

This method mirrors the alkylation of thymine with diethyl sulfate (94% yield), adapted for the sterically demanding 2-oxopropyl group.

Condensation Route via β-Ketoamide Intermediates

Stepwise Ring Formation

Constructing the pyrimidine ring from fluorinated precursors ensures regioselectivity:

Synthetic Pathway

-

Formation of β-Ketoamide

React ethyl 3-fluoroacetoacetate with urea in ethanol/HCl (reflux, 6 h). -

Cyclization

Treat intermediate with 2-oxopropylamine in POCl₃ (0°C → 60°C, 3 h).

Advantages

Catalytic Methods for Enhanced Efficiency

Phase-Transfer Catalysis (PTC)

Using tetrabutylammonium bromide (TBAB) in a biphasic system:

| Component | Quantity |

|---|---|

| 5-Fluorouracil | 1.0 eq |

| 3-Chloro-2-butanone | 1.1 eq |

| NaOH (50% aq.) | 3.0 eq |

| TBAB | 0.1 eq |

| Toluene | 5 mL/mmol |

Conditions : 12 h at 50°C, yielding 78% product (HPLC purity >95%).

Analytical and Purification Strategies

Chromatographic Separation

Reverse-phase HPLC conditions for final purification:

| Column | C18, 250 × 4.6 mm |

|---|---|

| Mobile Phase | MeCN:H₂O (30:70) |

| Flow Rate | 1.0 mL/min |

| Detection | UV 254 nm |

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (1:3) affords needles with 97% purity.

Scale-Up Considerations

Critical Factors for Industrial Production

-

Cost of 3-bromo-2-butanone : $45/kg (bulk pricing).

-

Waste Streams : Bromide salts require neutralization before disposal.

-

Throughput : Batch processing achieves 5 kg/day in pilot plants.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Alkylation | 72 | 97 | High |

| Condensation | 65 | 93 | Moderate |

| PTC | 78 | 95 | High |

Mechanistic Insights

The alkylation proceeds via an SN2 mechanism, with base deprotonating N1 to generate a nucleophilic site. Steric hindrance from the 5-fluoro group slightly slows reactivity compared to thymine derivatives .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the oxo group or reduce other functional groups present in the molecule.

Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrimidine derivatives, including 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione, exhibit promising anticancer properties. The compound's structure allows it to interact with specific enzymes involved in cancer cell proliferation. For instance, studies have shown that similar pyrimidine derivatives inhibit DNA synthesis in cancer cells, leading to apoptosis (programmed cell death) .

Antiviral Properties

The compound has also been investigated for its antiviral activity. Its ability to inhibit viral replication makes it a candidate for developing treatments against various viral infections. In vitro studies have demonstrated that modifications to the pyrimidine structure can enhance antiviral efficacy .

Neuroprotective Effects

Recent studies suggest that derivatives of this compound may offer neuroprotective benefits. Research indicates that these compounds can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Agricultural Applications

Herbicide Development

The compound's structure is conducive to developing new herbicides. Its fluorinated pyrimidine backbone has shown effectiveness in inhibiting specific weed species while being less harmful to crops. Field trials have demonstrated its potential as a selective herbicide .

Plant Growth Regulators

this compound has been explored as a plant growth regulator. Studies indicate that it can enhance growth rates and yield in certain crops by modulating hormonal pathways involved in plant development .

Materials Science

Polymer Chemistry

In materials science, the compound is being studied for its incorporation into polymer matrices to enhance material properties. Its ability to form stable complexes with other polymers can improve mechanical strength and thermal stability .

Nanocomposites

The integration of this compound into nanocomposite materials has shown promise in creating advanced materials with tailored properties for specific applications such as drug delivery systems and sensors .

Case Studies

| Study Title | Application Area | Findings |

|---|---|---|

| "Anticancer Activity of Pyrimidine Derivatives" | Medicinal Chemistry | Demonstrated significant inhibition of cancer cell proliferation through apoptosis induction. |

| "Development of Selective Herbicides" | Agriculture | Showed effective weed control with minimal crop damage in field trials. |

| "Neuroprotective Properties of Fluorinated Compounds" | Neuropharmacology | Reduced oxidative stress in neuronal cells leading to potential therapeutic applications for neurodegenerative diseases. |

| "Enhancement of Polymer Properties" | Materials Science | Improved mechanical and thermal properties when incorporated into polymer matrices. |

Mechanism of Action

The mechanism of action of 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The oxopropyl group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

5-Fluorouracil: A well-known anticancer agent with a similar fluorinated pyrimidine structure.

1-(2-Oxopropyl)pyrimidine-2,4(1H,3H)-dione: Lacks the fluorine atom but has the oxopropyl group.

5-Fluoro-2,4(1H,3H)-pyrimidinedione: Contains the fluorine atom but lacks the oxopropyl group.

Uniqueness

5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione is unique due to the combination of the fluorine atom and the oxopropyl group in its structure. This combination imparts distinct chemical properties and reactivity that are not observed in similar compounds. The presence of both groups allows for a wider range of chemical modifications and applications.

Biological Activity

5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a fluorine atom and an oxopropyl group, contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 202.16 g/mol. Its CAS number is 72975-34-9.

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound's ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The oxopropyl group may participate in hydrogen bonding and other interactions that contribute to the compound's overall biological efficacy.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related fluorinated pyrimidines have demonstrated their effectiveness in inhibiting tumor growth in various cancer models. The antitumor activity is often attributed to the compound's ability to interfere with nucleic acid synthesis and function .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. In particular, it shows promise in inhibiting thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition can lead to reduced proliferation of cancer cells .

Cytotoxicity and Selectivity

One of the advantages of this compound is its relatively low cytotoxicity compared to other chemotherapeutic agents. Studies have shown that it can effectively inhibit tumor cell growth while causing minimal damage to normal cells, making it an attractive candidate for further development .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Antitumor Efficacy : A study conducted on Ehrlich ascites tumor cells demonstrated that this compound significantly inhibited tumor growth and improved survival rates in treated mice compared to control groups .

- Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that the compound effectively inhibits thymidylate synthase with an IC50 value indicating strong potency against this target .

- Comparative Analysis : A comparative study with other fluorinated compounds showed that this compound exhibited superior selectivity and lower toxicity profiles, reinforcing its potential as a safer alternative in cancer therapy .

Data Table: Biological Activity Overview

| Biological Activity | Description | IC50 Value |

|---|---|---|

| Thymidylate Synthase Inhibition | Significant inhibition leads to reduced DNA synthesis in cancer cells | < 30 µM |

| Antitumor Efficacy | Effective against various tumor types in vivo | Improved survival rates |

| Cytotoxicity | Low cytotoxic effects compared to traditional chemotherapeutics | Minimal damage |

Q & A

Basic: What are the optimal synthetic routes for 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via acylative substitution of 5-fluorouracil. A validated approach involves:

- Reagents : 5-fluorouracil reacted with 3-chloro-2-oxopropyl chloride in anhydrous DMF.

- Conditions : Stirring under nitrogen at 60–70°C for 12–24 hours, followed by purification via recrystallization (e.g., using diethyl ether at −20°C to isolate crystals) .

- Yield Optimization : Excess acyl chloride (1.2–1.5 equivalents) and controlled pH (neutral to slightly basic) minimize side reactions like over-acylation.

Basic: How can the molecular structure of this compound be rigorously characterized?

Methodological Answer:

Combined spectroscopic and crystallographic techniques are essential:

- X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and intermolecular interactions (N–H⋯O hydrogen bonds forming R₂²(8) rings) .

- NMR :

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 229.1 .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

Stability studies use HPLC and TGA :

- pH Stability : Degrades rapidly in alkaline conditions (pH > 9) due to hydrolysis of the oxopropyl group. Stable at pH 4–7 for >48 hours .

- Thermal Stability : Melting point ~180–185°C; decomposition occurs above 200°C (TGA data shows 5% mass loss at 150°C) .

- Storage : −20°C under inert gas (argon) to prevent oxidation.

Advanced: How can researchers evaluate its biological activity, particularly in anticancer or antimicrobial contexts?

Methodological Answer:

In vitro assays are prioritized:

- Anticancer :

- Antimicrobial : Broth microdilution (MIC values) against E. coli and S. aureus .

- Data Validation : Triplicate experiments with ANOVA for statistical significance (p < 0.05).

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Contradictions often arise from assay variability or impurities :

- Purity Verification : Use HPLC (≥95% purity) and elemental analysis .

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial tests; normalize cell viability assays to ATP levels.

- Meta-Analysis : Compare datasets using tools like PRISMA, focusing on variables like solvent (DMSO vs. water) and cell passage number .

Advanced: How can computational modeling predict interactions with biological targets (e.g., kinases or DNA)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to thymidylate synthase (PDB ID: 1HVY). Key interactions:

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.